2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c1-19-14(4-6-20-7-5-14)9-17-13(18)11-3-2-10(16)8-12(11)15/h2-3,8H,4-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVCHNQBYZEASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-4-fluorotoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder in the presence of ammonium chloride.
Acylation: The resulting amine is acylated with 4-methoxythian-4-ylmethyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxythianyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Oxidized derivatives of the methoxythianyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby disrupting cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
The target compound shares a benzamide backbone with several structurally related analogs, differing primarily in substituents on the aromatic ring and the amine side chain. Key comparisons include:
Table 1: Structural and Molecular Features of Analogous Benzamides
Physicochemical Properties and Pharmacokinetic Parameters
Table 2: Physicochemical Comparison of Select Benzamides
Notes:
- The compound from exhibits moderate lipophilicity (logP = 3.614), suggesting favorable membrane permeability. The target compound’s 4-methoxythian group may further increase logP due to sulfur’s hydrophobic character.
- Polar surface area (PSA) differences highlight solubility variations. The compound from has a low PSA (24.49 Ų), correlating with its low aqueous solubility (logSw = -4.2), whereas bulkier groups (e.g., sulfonyl in ) increase PSA and reduce permeability.
Crystallographic and Conformational Analysis
Crystal structures of analogs reveal key trends:
- 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide : Planar benzamide core with dihedral angles <10° between aromatic rings. The sulfonyl group stabilizes crystal packing via hydrogen bonds.
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide : Non-planar conformation due to steric hindrance from the thienylidene group.
Biological Activity
2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₄H₁₄ClFNO₂S
- Molecular Weight : 303.79 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by modulating gene expression associated with cell cycle regulation and apoptosis.
Biological Activity Overview
Case Studies
- In Vitro Studies : In a study examining the effects of the compound on HepG2 liver cancer cells, it was found to significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of HDAC activity, leading to altered expression of genes involved in cell survival and proliferation.
- In Vivo Studies : A xenograft model demonstrated that treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established HDAC inhibitors like SAHA (TGI of 48.13%). These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
- Synergistic Effects : Further research indicated that at suboptimal doses, the compound could enhance the effectiveness of standard chemotherapy drugs, suggesting potential for combination therapies that could improve patient outcomes in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
